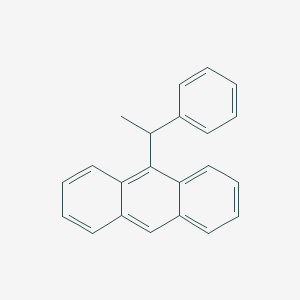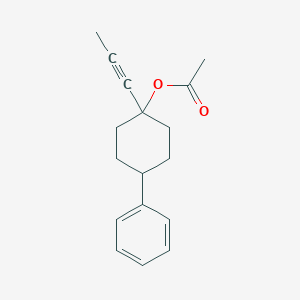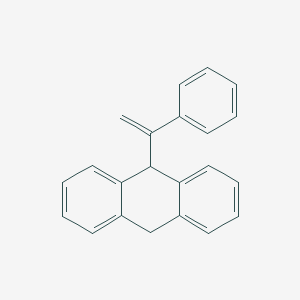![molecular formula C28H25N3O B372982 (15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one](/img/structure/B372982.png)
(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one typically involves multi-step organic reactions. The starting materials often include phenyl-substituted butenes and aziridine derivatives. The key steps in the synthesis may involve:
Cyclization reactions: Formation of the azireno and pyridazino rings.
Substitution reactions: Introduction of phenyl groups at specific positions.
Hydrogenation: Reduction of double bonds to achieve the desired tetrahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of metal catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Hydrogenation of double bonds or reduction of other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce fully saturated analogs.
科学的研究の応用
Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structure and possible biological activity.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Material Science: Exploration of its properties for use in advanced materials or as a precursor for polymers.
作用機序
The mechanism of action of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular processes: Such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
1-phenyl-3-butenyl derivatives: Compounds with similar but simpler structures.
Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents.
Uniqueness
1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is unique due to its combination of multiple functional groups and ring systems, which may confer distinct chemical and biological properties compared to simpler analogs.
特性
分子式 |
C28H25N3O |
|---|---|
分子量 |
419.5g/mol |
IUPAC名 |
(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one |
InChI |
InChI=1S/C28H25N3O/c32-28-23-17-9-10-18-24(23)29-27-22(16-8-7-13-20-11-3-1-4-12-20)19-25-26(30(25)31(27)28)21-14-5-2-6-15-21/h1-7,9-15,17-18,22,25-26H,8,16,19H2/b13-7+/t22-,25?,26?,30?/m0/s1 |
InChIキー |
MESUIWVVIPCEAW-CYFWYQFVSA-N |
SMILES |
C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6 |
異性体SMILES |
C1[C@@H](C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CC/C=C/C6=CC=CC=C6 |
正規SMILES |
C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-bis(trifluoromethyl)-2,3a-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B372902.png)


![4a-Methyl-1,2,3,4,4a,5,6,7-octahydrodispiro([1,3]-dithiolane-2,4'-naphthalene-7'-2''-[1,3]-dithiolane)](/img/structure/B372907.png)


![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)


![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)




